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Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B15553976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye ideally suited for super-

resolution microscopy techniques such as stochastic optical reconstruction microscopy

(STORM) and photoactivated localization microscopy (PALM). Its three sulfonate groups

enhance its hydrophilicity, reducing aggregation and non-specific binding in aqueous

environments, which is crucial for high-quality imaging. The terminal alkyne group allows for

covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction known as "click

chemistry". These characteristics make Trisulfo-Cy5-Alkyne a powerful tool for visualizing the

nanoscale organization of cellular structures and protein complexes.

This document provides detailed application notes and protocols for the use of Trisulfo-Cy5-
Alkyne in super-resolution microscopy, with a focus on labeling and imaging proteins of

interest.

Data Presentation
The photophysical properties of Trisulfo-Cy5-Alkyne are critical for its performance in super-

resolution microscopy. While specific quantitative data for this particular dye in a super-

resolution context is not extensively documented in peer-reviewed literature, the following table
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summarizes its general properties and provides comparative data for spectrally similar dyes

like Cy5 and Alexa Fluor 647, which are commonly used in STORM.
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Property
Trisulfo-Cy5-
Alkyne

Cy5 / Alexa Fluor
647 (for
comparison in
STORM)

Reference(s)

Excitation Maximum

(λex)
~646 nm ~647-650 nm [1]

Emission Maximum

(λem)
~662 nm ~665-670 nm [1]

Molar Extinction

Coeff.
~250,000 cm⁻¹M⁻¹

~250,000 - 270,000

cm⁻¹M⁻¹
[1]

Solubility Water, DMSO, DMF

Varies by specific

derivative (sulfonated

versions are water-

soluble)

[1]

Reactive Group Alkyne N/A [1]

Quantum Yield

Not specified;

generally good for

sulfonated cyanine

dyes

~0.2-0.33

Photon Yield (per

switch)
Not specified

~1,000 - 6,000 (highly

dependent on buffer

and laser power)

[2]

On-Time (ms) Not specified

Variable, typically in

the range of 10-100

ms

Off-Time (s) Not specified
Variable, typically in

the range of 1-10 s

Localization Precision Not specified

~10-30 nm

(dependent on photon

yield)

[3]
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Note: The blinking characteristics (photon yield, on/off times) of cyanine dyes are highly

sensitive to the chemical environment, particularly the composition of the imaging buffer. The

values for Cy5/Alexa Fluor 647 are provided as a general guideline. It is recommended to

optimize imaging conditions for Trisulfo-Cy5-Alkyne to achieve the best performance. A

related compound, Cy5B-trisulfo, has been shown to have altered blinking properties compared

to standard Cy5, suggesting that the trisulfonation may influence its photoswitching behavior.[4]

Experimental Protocols
Here, we provide a detailed protocol for labeling azide-modified proteins on the cell surface

with Trisulfo-Cy5-Alkyne and subsequent imaging using dSTORM. This protocol is adapted

from established methods for click chemistry-based super-resolution imaging.[3]

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Cell-Surface
Proteins
This protocol describes the labeling of azide-modified proteins on the plasma membrane of

cultured cells. Azide groups can be introduced into proteins metabolically by incubating cells

with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

Cells cultured on high-precision glass coverslips

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Trisulfo-Cy5-Alkyne

Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate

Fixative solution (e.g., 4% paraformaldehyde in PBS)

dSTORM imaging buffer (see Protocol 2)

Procedure:

Metabolic Labeling (incorporation of azide groups):

Culture cells of interest on high-precision glass coverslips to an appropriate confluency.

Replace the normal culture medium with a methionine-free medium supplemented with L-

azidohomoalanine (AHA) at a final concentration of 25-50 µM.

Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly

synthesized proteins.

Cell Fixation (optional but recommended for STORM):

Wash the cells three times with pre-warmed PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Preparation of Labeling Reagents:

Prepare a 10 mM stock solution of Trisulfo-Cy5-Alkyne in DMSO.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of THPTA in water.

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

Click Chemistry Reaction:

Prepare the click reaction cocktail immediately before use. For a 500 µL final volume:
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465 µL PBS

5 µL of 20 mM CuSO₄ (final concentration: 200 µM)

10 µL of 100 mM THPTA (final concentration: 2 mM)

10 µL of 1 M sodium ascorbate (final concentration: 20 mM)

10 µL of 10 mM Trisulfo-Cy5-Alkyne (final concentration: 200 µM)

Important: Add the reagents in the order listed and mix gently after each addition. The

sodium ascorbate should be added last to initiate the reaction.

Aspirate the PBS from the fixed cells and add the click reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing:

Aspirate the reaction cocktail and wash the cells extensively (at least 5 times) with PBS to

remove unreacted dye and copper catalyst.

Preparation for Imaging:

The labeled cells on the coverslip are now ready for dSTORM imaging. Proceed to

Protocol 2.

Protocol 2: dSTORM Imaging
Materials:

Labeled cells on a coverslip from Protocol 1

dSTORM imaging buffer (a common formulation is provided below, but optimization may be

required)

Super-resolution microscope equipped for dSTORM (e.g., TIRF microscope with a high-

power 640 nm laser and an EMCCD or sCMOS camera)
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dSTORM Imaging Buffer (Glox Buffer with MEA):

Buffer A: 10% (w/v) glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.

Buffer B: 50 mg/mL glucose oxidase, 1 mg/mL catalase in 50 mM Tris-HCl (pH 8.0), 50 mM

NaCl. Store at 4°C.

MEA solution: 1 M β-mercaptoethylamine in water (prepare fresh).

Final Imaging Buffer (prepare immediately before use):

To 880 µL of Buffer A, add 100 µL of MEA solution and 20 µL of Buffer B.

Procedure:

Mounting the Sample:

Mount the coverslip with the labeled cells onto a microscope slide with a small volume of

the dSTORM imaging buffer. Seal the edges to prevent evaporation and oxygen entry.

Microscope Setup:

Place the slide on the microscope stage.

Use a low-intensity laser to locate the cells and focus on the desired region.

Image Acquisition:

Switch to high-power 640 nm laser illumination to induce photoswitching of the Trisulfo-
Cy5-Alkyne molecules.

The high laser power will drive most of the fluorophores into a dark state. Individual

molecules will then stochastic ally return to the fluorescent state, appearing as well-

separated blinking events.

Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure

time (e.g., 10-30 ms) to capture these blinking events.
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Data Analysis:

Use appropriate super-resolution analysis software (e.g., ThunderSTORM, rapidSTORM,

or commercial software) to process the acquired image series.

The software will identify and localize the center of each blinking event with sub-diffraction

precision.

A final super-resolved image is reconstructed by plotting the positions of all localized

molecules.

Mandatory Visualizations
Experimental Workflow Diagram
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Step 1: Metabolic Labeling & Fixation

Step 2: Click Chemistry

Step 3: dSTORM Imaging

Step 4: Data Analysis

Cell Culture with Azide Analog (AHA)

Cell Fixation (e.g., PFA)

Prepare Trisulfo-Cy5-Alkyne & Click Cocktail

Incubate Cells with Click Cocktail

Wash to Remove Unreacted Dye

Add dSTORM Imaging Buffer

Acquire Image Series (High Power Laser)

Single-Molecule Localization

Image Reconstruction

Click to download full resolution via product page

Caption: Experimental workflow for super-resolution imaging using Trisulfo-Cy5-Alkyne.
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Signaling Pathway Example: EGFR Clustering
Trisulfo-Cy5-Alkyne can be used to study the spatial organization of signaling proteins, such

as the Epidermal Growth Factor Receptor (EGFR). Super-resolution microscopy has been

instrumental in revealing that EGFR forms clusters on the cell membrane, and the dynamics of

these clusters change upon ligand binding, which is crucial for downstream signaling.

Plasma Membrane

Cytoplasm

EGF (Ligand)

EGFR Monomer

Binding

EGFR Cluster

Clustering

Dimerization & Autophosphorylation

Downstream Signaling Cascade (e.g., Ras-MAPK)

Cellular Response (Proliferation, Survival)

Click to download full resolution via product page
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Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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